![molecular formula C15H18ClNOS B2897271 N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide CAS No. 2305385-20-8](/img/structure/B2897271.png)
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide, also known as CPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPSC belongs to the class of compounds known as cannabinoids, which are known to have a wide range of physiological and biochemical effects on the human body. In
Wirkmechanismus
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide acts on the endocannabinoid system by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways that regulate neurotransmitter release, inflammation, and cell survival. N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has also been shown to modulate the activity of various ion channels and transporters, which can have a significant impact on cellular function.
Biochemical and Physiological Effects:
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects on the body. Some of the most notable effects include the reduction of inflammation, the modulation of pain perception, and the regulation of appetite and metabolism. N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has also been shown to have a positive effect on neuronal cell survival and differentiation, which could have significant implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal compound for studying the endocannabinoid system and its role in various physiological processes. However, N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide. One area of interest is the development of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide-based therapies for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide on the endocannabinoid system and its potential impact on overall health and well-being. Additionally, there is a need for further research on the synthesis and purification of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide to improve its availability for laboratory experiments. Overall, N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide is a promising compound that has the potential to make significant contributions to the field of medicine and scientific research.
Synthesemethoden
The synthesis of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide to produce 4-(4-chlorophenyl)cyclohexanol. This compound is then reacted with thionyl chloride and sodium sulfide to produce 4-(4-chlorophenylsulfanyl)cyclohexanone. Finally, the propenamide group is added to the compound through the reaction with prop-2-enamide. The overall synthesis method of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide is a multi-step process that requires careful attention to detail and proper laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is the use of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide as a potential treatment for various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has a positive effect on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanylcyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h2-4,7-8,12,14H,1,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYBDMLHVGUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

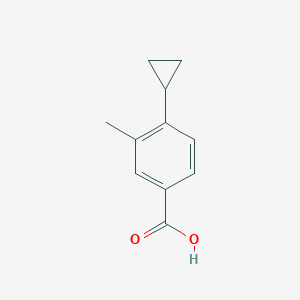
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)
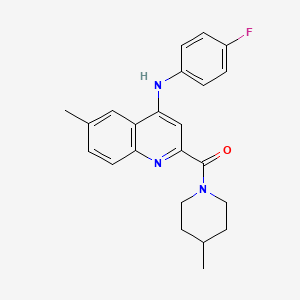
![3,8-Dinitrobenzo[c]chromen-6-one](/img/structure/B2897196.png)
![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

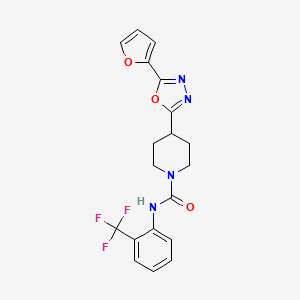
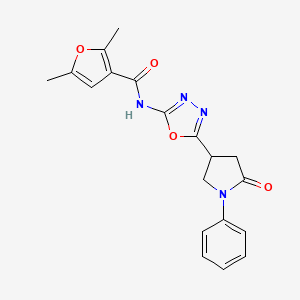

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)
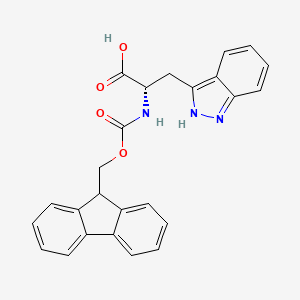
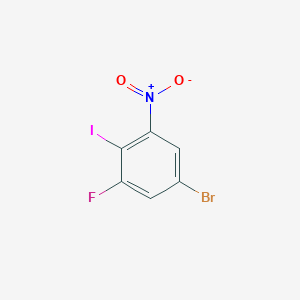
![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)